2,2'-(4,4-Dimethyl-3,5-dinitropiperidine-2,6-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxyphenyl and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL typically involves multiple steps, starting with the preparation of the piperidine ringThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the nitro groups can undergo redox reactions, influencing the compound’s biological activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)diphenylphosphine: Shares the hydroxyphenyl group but differs in its phosphine substitution.
2-(2-Hydroxyphenyl)benzothiazole: Contains a similar hydroxyphenyl group but with a benzothiazole ring.
2-(2-Hydroxyphenyl)oxazole: Another compound with a hydroxyphenyl group, but with an oxazole ring.
Uniqueness
2-[6-(2-HYDROXYPHENYL)-4,4-DIMETHYL-3,5-DINITRO-2-PIPERIDYL]PHENOL is unique due to its combination of hydroxyphenyl and dinitro groups on a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
Molecular Formula |
C19H21N3O6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[6-(2-hydroxyphenyl)-4,4-dimethyl-3,5-dinitropiperidin-2-yl]phenol |
InChI |
InChI=1S/C19H21N3O6/c1-19(2)17(21(25)26)15(11-7-3-5-9-13(11)23)20-16(18(19)22(27)28)12-8-4-6-10-14(12)24/h3-10,15-18,20,23-24H,1-2H3 |
InChI Key |
QWRZREMQSRFAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(NC(C1[N+](=O)[O-])C2=CC=CC=C2O)C3=CC=CC=C3O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.